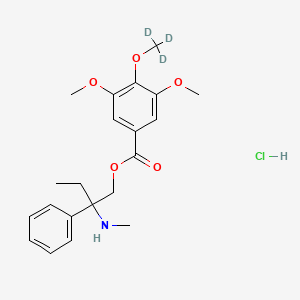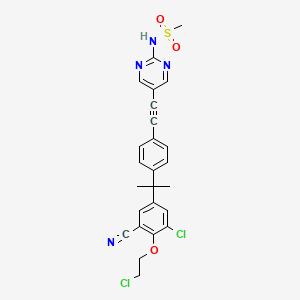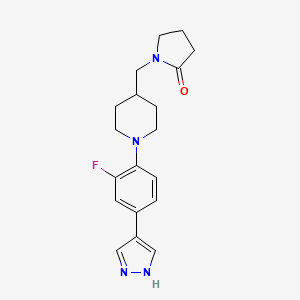
20-HETE inhibitor-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-Hydroxyeicosatetraenoic acid (20-HETE) is a potent vasoactive eicosanoid that plays a crucial role in the regulation of vascular tone, blood pressure, and endothelial function. 20-HETE inhibitors, such as 20-HETE inhibitor-2, are compounds designed to block the synthesis or action of 20-HETE, thereby offering potential therapeutic benefits in various cardiovascular and metabolic diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 20-HETE inhibitor-2 typically involves the use of cytochrome P450 (CYP) enzyme inhibitors. One common synthetic route includes the reaction of N-hydroxy-N-4-butyl-2-methylphenylformamidine with specific reagents under controlled conditions . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired inhibitor.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
20-HETE inhibitor-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Applications De Recherche Scientifique
20-HETE inhibitor-2 has a wide range of scientific research applications, including:
Mécanisme D'action
20-HETE inhibitor-2 exerts its effects by blocking the synthesis or action of 20-HETE. It targets the cytochrome P450 enzymes responsible for the production of 20-HETE, thereby reducing its levels in the body. This inhibition leads to decreased vascular tone, lower blood pressure, and improved endothelial function . The molecular targets and pathways involved include the renin-angiotensin system and various signaling cascades that regulate vascular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
HET0016: Another potent inhibitor of 20-HETE synthesis.
DDMS: A selective inhibitor of 20-HETE synthase.
17-Octadecynoic acid (17-ODYA): Inhibits the formation of 20-HETE.
Uniqueness
20-HETE inhibitor-2 is unique in its high selectivity and potency in inhibiting 20-HETE synthesis. Unlike other inhibitors, it offers a more targeted approach with fewer off-target effects, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C19H23FN4O |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1-[[1-[2-fluoro-4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H23FN4O/c20-17-10-15(16-11-21-22-12-16)3-4-18(17)23-8-5-14(6-9-23)13-24-7-1-2-19(24)25/h3-4,10-12,14H,1-2,5-9,13H2,(H,21,22) |
Clé InChI |
UUTZYRFZFHDDOI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)CC2CCN(CC2)C3=C(C=C(C=C3)C4=CNN=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


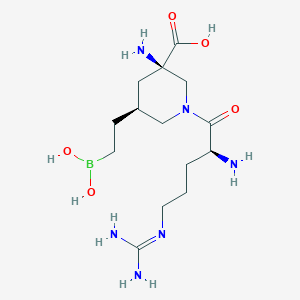
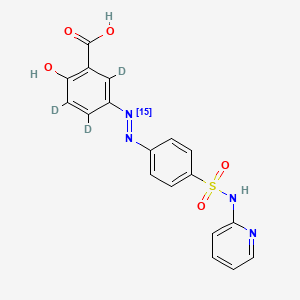
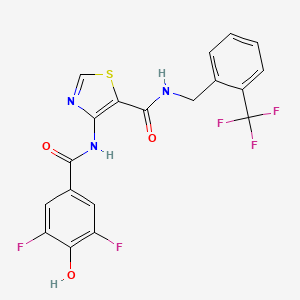
![6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12385424.png)
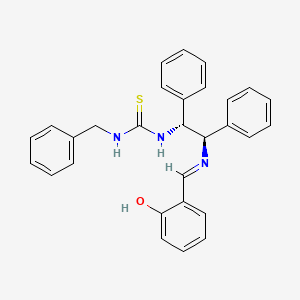
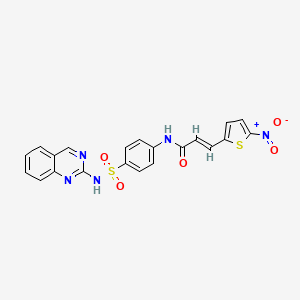


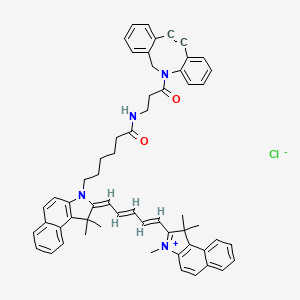
![(3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-[(1R)-1-hydroxyethyl]-1-benzofuran-3-yl]methanone](/img/structure/B12385447.png)
